1-(4-Tert-butylbenzoyl)azepan-2-one
Description
1-(4-Tert-butylbenzoyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative substituted with a 4-tert-butylbenzoyl group. The tert-butyl group confers steric bulk and lipophilicity, which may influence reactivity, solubility, and interactions in biological systems. Similar azepan-2-one derivatives are utilized as intermediates in pharmaceutical and agrochemical research, particularly for constructing heterocyclic frameworks .
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(4-tert-butylbenzoyl)azepan-2-one |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)14-10-8-13(9-11-14)16(20)18-12-6-4-5-7-15(18)19/h8-11H,4-7,12H2,1-3H3 |
InChI Key |
RIOFNKUTYIVIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylbenzoyl)azepan-2-one can be synthesized through several methods. One common approach involves the acylation of azepan-2-one with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of 1-(4-Tert-butylbenzoyl)azepan-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylbenzoyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-substituted azepan-2-one derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anti-inflammatory Properties: Research indicates that 1-(4-tert-butylbenzoyl)azepan-2-one exhibits significant anti-inflammatory effects. It has been studied for its potential to inhibit pro-inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Analgesic Effects: The compound has shown promise in pain management studies, particularly in models of inflammatory pain. Its mechanism involves selective targeting of the cannabinoid receptor CB2, which may provide analgesic effects without the psychoactive side effects associated with CB1 activation .
-
Antimicrobial Activity
- In vitro studies have demonstrated that 1-(4-tert-butylbenzoyl)azepan-2-one possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be low, indicating strong antimicrobial efficacy.
- Biochemical Research
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Studies
-
Study on Inhibitory Effects
- A recent study evaluated the derivatives of 1-(4-tert-butylbenzoyl)azepan-2-one for their activity against Mycobacterium tuberculosis. Modifications to the benzamide structure were shown to enhance bioactivity significantly, highlighting the importance of structural optimization in drug design.
-
Fluorescent Inhibitor Development
- Researchers developed fluorescent inhibitors based on this compound's structure to study protein phosphatase interactions within cellular environments. This application underscores the compound's relevance in biochemical research and its potential utility in drug discovery.
- Pharmacological Evaluation
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzoyl)azepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Tert-butylbenzoyl)azepan-2-one with structurally related azepan-2-one derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural and Functional Group Comparisons
Biological Activity
1-(4-Tert-butylbenzoyl)azepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications for therapeutic applications, supported by data tables and case studies.
Synthesis of 1-(4-Tert-butylbenzoyl)azepan-2-one
The synthesis of 1-(4-tert-butylbenzoyl)azepan-2-one typically involves the acylation of azepan-2-one with 4-tert-butylbenzoyl chloride. The reaction can be facilitated using a suitable solvent and a base to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme can be represented as follows:
Antimicrobial Activity
Recent studies have shown that compounds similar to 1-(4-tert-butylbenzoyl)azepan-2-one exhibit significant antimicrobial properties. For instance, derivatives of 4-tert-butylcyclohexanone demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . While specific data on 1-(4-tert-butylbenzoyl)azepan-2-one is limited, its structural similarity suggests potential efficacy.
Anti-inflammatory Effects
Research indicates that azepan-2-one derivatives can selectively target cannabinoid receptors, particularly CB2, which is associated with anti-inflammatory effects without the psychoactive side effects linked to CB1 . This suggests that 1-(4-tert-butylbenzoyl)azepan-2-one may also possess anti-inflammatory properties worth exploring in future studies.
Case Study 1: Antibacterial Properties
In a comparative study, several azepan derivatives were evaluated for their antibacterial activities. The results indicated that compounds with similar structures to 1-(4-tert-butylbenzoyl)azepan-2-one showed varying degrees of inhibition against Escherichia coli and other pathogens. The most effective compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Pain Management
Another study focused on the analgesic potential of azepan derivatives. Compounds exhibiting high selectivity for CB2 receptors were identified as promising candidates for treating inflammatory pain. Although specific data on 1-(4-tert-butylbenzoyl)azepan-2-one was not available, the findings support further investigation into its therapeutic potential .
Data Table: Biological Activity Overview
| Compound Name | Activity Type | Target Organism/Pathway | MIC (µg/mL) |
|---|---|---|---|
| 1-(4-Tert-butylbenzoyl)azepan-2-one | Antibacterial | Bacillus subtilis, Staphylococcus aureus | TBD |
| Similar Azepan Derivative | Antibacterial | Escherichia coli | 10 - 50 |
| Azepan Derivative | Anti-inflammatory | CB2 Receptor | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
